REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=C(C)[N:6]=[C:5]([C:10]#N)[CH:4]=1.CO.C[CH2:15][O:16][C:17]([CH3:19])=[O:18].C([O-])(O)=O.[Na+]>OS(O)(=O)=O.O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH3:10])[N:6]=[C:19]([C:17]([O:16][CH3:15])=[O:18])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=NC(=C1)C)C#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 135° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was decreased to 95° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 95° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined extracts washed with brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NC(=C1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |